molecular formula C25H25N3S B11646453 N,N-dibenzyl-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide

N,N-dibenzyl-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide

Cat. No.: B11646453
M. Wt: 399.6 g/mol
InChI Key: ZKYCUXHBJUVCNS-ZXVVBBHZSA-N
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Description

(E)-N,N-DIBENZYL-N’-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}METHANIMIDAMIDE is a complex organic compound that features a unique structure combining a thiophene ring with a cyano group and a dibenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-DIBENZYL-N’-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}METHANIMIDAMIDE typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a cyano group and subsequent reactions to introduce the dibenzyl substituent. The reaction conditions often require the use of strong bases, such as potassium hydroxide, and solvents like toluene or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-DIBENZYL-N’-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}METHANIMIDAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

(E)-N,N-DIBENZYL-N’-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}METHANIMIDAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N,N-DIBENZYL-N’-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}METHANIMIDAMIDE involves its interaction with specific molecular targets. The cyano group and thiophene ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-N,N-DIBENZYL-N’-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}METHANIMIDAMIDE apart is its unique combination of a cyano group, dibenzyl substituent, and a cycloheptathiophene ring. This structure provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C25H25N3S

Molecular Weight

399.6 g/mol

IUPAC Name

N,N-dibenzyl-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanimidamide

InChI

InChI=1S/C25H25N3S/c26-16-23-22-14-8-3-9-15-24(22)29-25(23)27-19-28(17-20-10-4-1-5-11-20)18-21-12-6-2-7-13-21/h1-2,4-7,10-13,19H,3,8-9,14-15,17-18H2/b27-19+

InChI Key

ZKYCUXHBJUVCNS-ZXVVBBHZSA-N

Isomeric SMILES

C1CCC2=C(CC1)SC(=C2C#N)/N=C/N(CC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)N=CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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